1,1-Dimethyl-4-oxopiperidin-1-ium iodide
Overview
Description
Molecular Structure Analysis
The linear structure formula for 1,1-Dimethyl-4-oxopiperidin-1-ium iodide is C7H14INO . The InChI Key is LMQPCACOOKKMHW-UHFFFAOYSA-M.Chemical Reactions Analysis
This compound plays a significant role in synthetic organic chemistry, particularly in reactions involving transamination processes. The efficient trapping of dimethylamine is key to the success of such reactions.Scientific Research Applications
Synthesis and Chemical Properties
1,1-Dimethyl-4-oxopiperidin-1-ium iodide plays a significant role in synthetic organic chemistry, particularly in reactions involving transamination processes. The efficient trapping of dimethylamine is key to the success of such reactions. For instance, the transamination of 1,1-dimethyl-4-oxopiperidinium iodide with tert-butylamine results in the production of 1-tert-butylpiperidin-4-one in high yield. The use of sodium acrylate as a trap allows for both efficient dimethylamine capture and subsequent purification steps, showcasing the compound's utility in facilitating complex synthetic pathways while ensuring high yields and purity in the final products (Amato et al., 2004).
Electronic and Optical Materials
The synthesis and exploration of semiconducting materials represent another significant application area for this compound. Its derivatives, particularly those involved in the formation of hybrid metal iodide perovskites, demonstrate promising attributes such as high charge mobilities, direct-gap semiconducting properties, and intense near-infrared photoluminescence. These materials are pivotal for developing advanced optoelectronic devices, including solar cells and light-emitting diodes, owing to their tunable optical properties and high electronic performance. The ability to control the optical properties through the solid solution between tin and lead compounds, for example, highlights the potential for tailor-made solutions in device fabrication and innovation (Stoumpos et al., 2013).
Environmental and Analytical Applications
Research into the environmental and analytical applications of iodide compounds, including those related to this compound, focuses on understanding and enhancing processes such as iodide oxidation and detection in various media. The accelerated oxidation of iodide in frozen solutions, leading to the formation of tri-iodide and molecular iodine, has implications for atmospheric chemistry, particularly in polar regions. This phenomenon affects ozone and mercury depletion events and the formation of cloud-condensation nuclei, underscoring the importance of iodide chemistry in environmental processes and its potential for studying climate change impacts (Kim et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
1,1-Dimethyl-4-oxopiperidin-1-ium iodide interacts with its targets through a process known as transamination. This compound is key to the success of such reactions due to its efficient trapping of dimethylamine.
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium-4-one;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.HI/c1-8(2)5-3-7(9)4-6-8;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQPCACOOKKMHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456992 | |
Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26822-37-7 | |
Record name | Piperidinium, 1,1-dimethyl-4-oxo-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26822-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 149999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026822377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26822-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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